molecular formula C32H34N2O6S2 B11079012 5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate

5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate

Cat. No.: B11079012
M. Wt: 606.8 g/mol
InChI Key: JVFGHEZFQDHMGH-UHFFFAOYSA-N
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Description

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate typically involves multiple steps, starting with the preparation of the core spiro structure. The key steps include:

    Formation of the Spiro Compound: The initial step involves the cyclization of appropriate precursors to form the spiro linkage. This can be achieved through a variety of cyclization reactions, such as the Diels-Alder reaction or intramolecular cyclization.

    Functionalization of the Spiro Compound: The next step involves the introduction of methoxy groups and other functional groups to the spiro compound. This can be done through electrophilic aromatic substitution reactions using reagents like methanol and a suitable catalyst.

    Sulfonation: The final step involves the introduction of the sulfonate group. This can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations would include:

    Reaction Temperature and Pressure: Optimizing these parameters to ensure efficient cyclization and functionalization.

    Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with halogen or other substituents.

Scientific Research Applications

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets.

    Medicine: Potential applications in drug development due to its unique chemical properties. It is being explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.

    Interact with Receptors: Bind to cellular receptors, modulating signal transduction pathways.

    Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate
  • 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate

Uniqueness

The uniqueness of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate lies in its spiro structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as described above.

Properties

Molecular Formula

C32H34N2O6S2

Molecular Weight

606.8 g/mol

IUPAC Name

[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenyl] 2,1,3-benzothiadiazole-4-sulfonate

InChI

InChI=1S/C32H34N2O6S2/c1-37-21-12-14-23-26(19-21)39-32(18-7-4-11-29(32)31(23)16-5-3-6-17-31)24-15-13-22(38-2)20-27(24)40-42(35,36)28-10-8-9-25-30(28)34-41-33-25/h8-10,12-15,19-20,29H,3-7,11,16-18H2,1-2H3

InChI Key

JVFGHEZFQDHMGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC)OS(=O)(=O)C6=CC=CC7=NSN=C76

Origin of Product

United States

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